5-Bromo-5'-hexyl-2,2'-bithiophene
Overview
Description
5-Bromo-5’-hexyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings. Thiophene is a sulfur-containing heterocycle, and its derivatives are known for their applications in organic electronics due to their excellent electronic properties. The addition of a bromine atom and a hexyl chain to the bithiophene structure enhances its solubility and reactivity, making it a valuable compound in various scientific research fields .
Mechanism of Action
Mode of Action
It’s known that bromothiophene derivatives can interact with various aryl iodides bearing an electron-donating or electron-withdrawing substituent .
Biochemical Pathways
It’s known that oligothiophenes, a class of compounds to which 5-bromo-5’-hexyl-2,2’-bithiophene belongs, are important organic electronic materials which can be produced using synthetic intermediates and suzuki coupling .
Action Environment
Organic electronics, including compounds like 5-Bromo-5’-hexyl-2,2’-bithiophene, have shown great promise for applications in lighting, power, and circuitry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-5’-hexyl-2,2’-bithiophene can be synthesized through a multi-step process starting from 2,2’-bithiophene. The synthesis typically involves the bromination of 2,2’-bithiophene followed by the introduction of a hexyl group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hexylation can be achieved through a Grignard reaction or a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-5’-hexyl-2,2’-bithiophene may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5’-hexyl-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typical reagents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed
Major Products
The major products formed from these reactions include various substituted bithiophenes, which can be further functionalized for specific applications in organic electronics and materials science .
Scientific Research Applications
5-Bromo-5’-hexyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of conductive polymers and nanomaterials.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities and interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the hexyl chain, resulting in different solubility and reactivity properties.
5-Hexyl-2,2’-bithiophene: Lacks the bromine atom, affecting its ability to participate in certain substitution reactions.
2,2’-Bithiophene: The parent compound without any substituents, used as a starting material for various derivatives .
Uniqueness
5-Bromo-5’-hexyl-2,2’-bithiophene is unique due to the presence of both a bromine atom and a hexyl chain, which together enhance its solubility, reactivity, and electronic properties. These features make it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .
Properties
IUPAC Name |
2-bromo-5-(5-hexylthiophen-2-yl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrS2/c1-2-3-4-5-6-11-7-8-12(16-11)13-9-10-14(15)17-13/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMUCNVCVAUOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732852 | |
Record name | 5-Bromo-5'-hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655249-04-0 | |
Record name | 5-Bromo-5'-hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 655249-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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